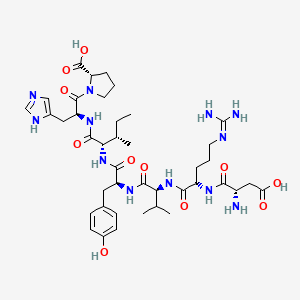

Angiotensin (1-7)

Descripción

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)/t22-,26-,27-,28-,29-,30-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHLMTREZMEJCG-GDTLVBQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62N12O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39386-80-6, 51833-78-4 | |

| Record name | Angiotensin II, des-phe(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039386806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin I (1-7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin 1-7 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11720 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Molecular Mechanisms of Action of Angiotensin 1 7

Mas Receptor (MasR) Activation

The primary mechanism by which Angiotensin (1-7) mediates its physiological functions is through the activation of the Mas receptor (MasR), a G protein-coupled receptor (GPCR). ahajournals.orgnih.gov

High Affinity Binding and Specificity

Angiotensin (1-7) binds to the Mas receptor with high affinity. mdpi.compnas.org Studies using Mas-transfected cells have demonstrated this specific and strong interaction, with a reported dissociation constant (KD) of approximately 0.83 nM. pnas.org This binding is highly specific, as it is not significantly displaced by Angiotensin II or its metabolites, nor by antagonists of the AT1 or AT2 receptors, confirming that Angiotensin (1-7) does not bind to these receptors. pnas.orgexplorationpub.com The specific antagonist for the Mas receptor, A-779, effectively blocks the binding of Angiotensin (1-7), further highlighting the specificity of this interaction. mdpi.compnas.org The deletion of the Mas gene in mice has been shown to eliminate the binding of Angiotensin (1-7) in tissues like the kidney, providing definitive evidence for MasR being the endogenous receptor for this peptide. nih.gov

Tissue Distribution and Localization of MasR

The Mas receptor is widely distributed throughout the body, with its expression detected in various organs and tissues. Messenger RNA (mRNA) for MasR has been found at its highest levels in the brain and testis. frontiersin.orgplos.org Lower, but still significant, levels are present in the heart, kidneys, blood vessels, skeletal muscle, and adipose tissue. mdpi.complos.org

Within these tissues, the localization of MasR can be quite specific. For instance, in the eye, MasR is found in the non-pigmented epithelial cells of the ciliary body and the cells of the trabecular meshwork. nih.gov In the retina, it is abundantly present in retinal ganglion cells and photoreceptor cells, with lower expression in endothelial and Müller glial cells. nih.gov At the cellular level, the Mas receptor is predominantly located on the plasma membrane. ahajournals.orgplos.org However, an intracellular pool of the receptor has also been observed, particularly in cells with high expression levels, where it may be present in the endoplasmic reticulum before being transported to the cell surface. ahajournals.org Upon stimulation with Angiotensin (1-7), the receptor undergoes internalization into intracellular vesicles. ahajournals.org

G Protein-Coupled Receptor (GPCR) Signaling Pathways

As a G protein-coupled receptor, the activation of MasR by Angiotensin (1-7) initiates a cascade of intracellular signaling events. plos.org While some studies have reported that Angiotensin (1-7) does not activate conventional G protein signaling pathways, others have demonstrated its ability to couple to various downstream effectors. plos.orgnih.gov The signaling pathways activated by the Angiotensin (1-7)/MasR axis can be complex and may vary depending on the cell type and physiological context.

A key consequence of MasR activation by Angiotensin (1-7) is the stimulation of nitric oxide (NO) release, which leads to vasodilation. mdpi.comnih.gov This effect is a cornerstone of the vasoprotective actions of Angiotensin (1-7). The release of NO is often mediated through the activation of endothelial nitric oxide synthase (eNOS). ahajournals.orgahajournals.org Studies have shown that the vasodilatory effect of Angiotensin (1-7) is abolished by inhibitors of NO synthase. nih.gov Furthermore, Angiotensin (1-7) can potentiate the vasodilating effects of other substances like bradykinin, a mechanism that also involves NO release. nih.govnih.govahajournals.org This vasodilatory response has been observed in various vascular beds, including coronary arteries and human forearm resistance vessels. nih.govbiologiachile.cl

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is another critical signaling cascade activated by the Angiotensin (1-7)/MasR axis. mdpi.comahajournals.org The activation of this pathway is believed to be a major mechanism for the Angiotensin (1-7)-mediated stimulation of eNOS and subsequent NO production. ahajournals.orgahajournals.org In various cell types, including endothelial cells and cardiomyocytes, Angiotensin (1-7) has been shown to rapidly increase the phosphorylation and activation of Akt. ahajournals.orgahajournals.org This activation is dependent on the Mas receptor, as it can be blocked by the MasR antagonist A-779. ahajournals.org The PI3K inhibitor, wortmannin, has been shown to block the Angiotensin (1-7)-induced phosphorylation of both Akt and eNOS, confirming the role of the PI3K/Akt pathway as an upstream modulator of eNOS activation. ahajournals.org

Regulation of Oxidative Stress Pathways (e.g., NADPH Oxidase Inhibition)

The mechanism behind this inhibition involves the Ang-(1-7) acting through its primary receptor, Mas, as the effects are often blocked by the Mas receptor antagonist A-779. nih.gov Furthermore, Ang-(1-7) can counteract the Ang II-induced activation of NADPH oxidase, providing a protective balance within the RAS. ahajournals.orgnih.gov Studies have also indicated that Ang-(1-7) can downregulate the expression of specific NADPH oxidase isoforms, such as Nox5, in response to stimuli like thrombin in endothelial cells. frontiersin.org

Modulation of Inflammatory Signaling (e.g., NF-κB, Cytokine Release)

Ang-(1-7) exhibits significant anti-inflammatory properties by modulating key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. frontiersin.orgnih.govatsjournals.org It has been demonstrated to inhibit the activation of NF-κB, a transcription factor that governs the expression of numerous pro-inflammatory genes. frontiersin.orgatsjournals.orgspandidos-publications.com This inhibition can occur by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. frontiersin.org

By suppressing NF-κB activation, Ang-(1-7) effectively reduces the production and release of pro-inflammatory cytokines. frontiersin.orgexplorationpub.com Research has consistently shown that Ang-(1-7) can decrease the levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various inflammatory conditions. frontiersin.orgfrontiersin.orgnih.govnih.gov Conversely, it can increase the production of the anti-inflammatory cytokine IL-10. frontiersin.orgnih.gov These effects have been observed in different cell types, including macrophages, microglia, and pancreatic acinar cells, highlighting the broad anti-inflammatory role of Ang-(1-7). frontiersin.orgspandidos-publications.comnih.govnih.gov The anti-inflammatory actions of Ang-(1-7) are largely mediated through the Mas receptor, as they can be reversed by the antagonist A-779. nih.govspandidos-publications.comexplorationpub.comnih.gov

Effects on COX-2 and Prostanoid Production

The influence of Ang-(1-7) on cyclooxygenase-2 (COX-2) and the subsequent production of prostanoids is complex and appears to be context-dependent. Some studies indicate that Ang-(1-7) can block the increase in COX-2 expression stimulated by mitogens like endothelin-1 (B181129) in cardiac fibroblasts. nih.gov This action suggests a role for Ang-(1-7) in altering the balance of prostanoids, potentially reducing the synthesis of those that are pro-proliferative. nih.gov In the context of ischemic stroke models, Ang-(1-7) has been shown to reduce COX-2 gene expression in the peri-infarct regions, contributing to its neuroprotective effects. explorationpub.com

However, the broader interaction between the renin-angiotensin system and COX enzymes is intricate. Ang II itself is known to induce COX-2 expression, leading to the production of prostanoids that can have both vasoconstrictor and vasodilator effects. jci.orgeajm.org While some research suggests that Ang-(1-7) does not significantly impact the synthesis and release of prostaglandins (B1171923) in certain vascular beds like canine coronary arteries, other evidence points to its ability to modulate COX-2-dependent pathways. ahajournals.orgphysiology.org The net effect of Ang-(1-7) on prostanoid production likely depends on the specific tissue, the physiological or pathological state, and the interplay with other signaling molecules.

MasR-Independent Mechanisms and Receptor Interactions

While the Mas receptor (MasR) is the primary mediator of Ang-(1-7)'s effects, emerging evidence reveals that this peptide can also engage in MasR-independent actions through interactions with other receptors. mdpi.com

Interactions with AT1R (Biased Agonism)

A significant MasR-independent mechanism involves the interaction of Ang-(1-7) with the Angiotensin II Type 1 Receptor (AT1R). ahajournals.orgresearchgate.net Ang-(1-7) acts as a biased agonist at the AT1R. ahajournals.orgresearchgate.netahajournals.org This means that while it binds to the receptor, it doesn't activate the classical G-protein signaling pathways (Gαq/11 and Gαi/o) that are typically stimulated by Ang II and lead to vasoconstriction and other detrimental effects. ahajournals.orgresearchgate.net Instead, Ang-(1-7) preferentially promotes the recruitment of β-arrestin2 to the AT1R. ahajournals.orgresearchgate.net

This β-arrestin-biased agonism is considered a protective mechanism, as β-arrestin signaling downstream of the AT1R can lead to therapeutic outcomes in cardiovascular disease. ahajournals.orgahajournals.org In essence, Ang-(1-7) can act as a natural antagonist of the harmful G-protein-mediated signaling of Ang II at the AT1R while simultaneously activating beneficial β-arrestin-dependent pathways. ahajournals.orgresearchgate.net This dual action at a single receptor highlights the complexity of Ang-(1-7)'s pharmacological profile and contributes to its cardioprotective effects. researchgate.netresearchgate.net

Potential Interactions with AT2R and Bradykinin B2 Receptors

There is evidence suggesting that some of the physiological effects of Ang-(1-7), particularly its vasodilatory responses, may involve interactions with the Angiotensin II Type 2 Receptor (AT2R) and the Bradykinin B2 Receptor (B2R). mdpi.comnih.gov Some studies have shown that antagonists for AT2R and B2R can block the vasodilator actions of Ang-(1-7). nih.govahajournals.orgmdpi.com For instance, the vasodilator effect of Ang-(1-7) in canine coronary arteries was significantly reduced by a B2R antagonist. ahajournals.org Furthermore, Ang-(1-7) has been shown to potentiate the effects of bradykinin. tums.ac.ir

However, the role of these receptors in mediating Ang-(1-7)'s effects is not universally observed and can be tissue-specific. mdpi.com Other studies have reported no involvement of AT2R or B2R in the actions of Ang-(1-7). ahajournals.orgmdpi.com The interaction may also involve receptor heterodimerization, where MasR forms complexes with AT2R or B2R, influencing signaling outcomes. frontiersin.orgrevportcardiol.org For example, heterodimerization between MasR and B2R has been shown to alter the ligand-binding properties of MasR. frontiersin.org

Mas-related G Protein-coupled Receptor D (MrgD)

Besides MasR, Ang-(1-7) has been identified to bind to another receptor, the Mas-related G protein-coupled receptor D (MrgD). researchgate.netfrontiersin.orgimrpress.com This interaction represents another MasR-independent pathway for Ang-(1-7) signaling. researchgate.net The activation of MrgD by Ang-(1-7) has been shown to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in cultured cells. mdpi.comresearchgate.net

The vasodilatory effects of Ang-(1-7) may also be mediated through MrgD, opposing the vasoconstrictive actions of Ang II. researchgate.netfrontiersin.org In conditions like cirrhosis with portal hypertension, both MasR and MrgD gene expression are upregulated in mesenteric vessels, suggesting a role for both receptors in the associated splanchnic vasodilatation. frontiersin.org The peptide alamandine, which is structurally similar to Ang-(1-7), also acts through the MrgD receptor, and its effects are often anti-inflammatory and anti-fibrotic, similar to those of Ang-(1-7). researchgate.netimrpress.comphysiology.org

Data Tables

Table 1: Effects of Angiotensin (1-7) on Oxidative Stress Markers

| Marker | Effect of Ang-(1-7) | Tissue/Model | Reference |

| NADPH Oxidase Activity | Decrease | Kidney (Diabetic Mice) | physiology.org |

| Superoxide Production | Decrease | Kidney (Diabetic Mice) | physiology.org |

| Nitrotyrosine Levels | Decrease | Kidney (Diabetic Mice) | physiology.org |

| p22-phox Expression | Decrease | Bone Marrow (Diabetic Mice) | nih.gov |

| Nox4 Gene Expression | Attenuation | Kidney (Diabetic Hypertensive Rats) | nih.gov |

| Nox5 Protein Expression | Decrease | Human Aortic Endothelial Cells | frontiersin.org |

Table 2: Modulation of Inflammatory Markers by Angiotensin (1-7)

| Inflammatory Marker | Effect of Ang-(1-7) | Cell Type/Model | Reference |

| NF-κB Activation | Inhibition | Sepsis-induced Kidney Injury | frontiersin.org |

| TNF-α Release | Decrease | Sepsis-induced Kidney Injury, Macrophages | frontiersin.orgnih.gov |

| IL-1β Release | Decrease | Sepsis-induced Kidney Injury | frontiersin.org |

| IL-6 Release | Decrease | Sepsis-induced Kidney Injury, Macrophages | frontiersin.orgnih.gov |

| IL-10 Release | Increase | Hypothalamus (Hypertensive Rats) | frontiersin.org |

| IκBα Levels | Increase | Sepsis-induced Kidney Injury | frontiersin.org |

Table 3: Receptor Interactions of Angiotensin (1-7)

| Interacting Receptor | Type of Interaction | Consequence | Reference |

| AT1R | Biased Agonism | β-arrestin2 recruitment, no G-protein activation | ahajournals.orgresearchgate.net |

| AT2R | Potential Interaction | Vasodilation (context-dependent) | nih.govmdpi.com |

| Bradykinin B2 Receptor | Potential Interaction | Vasodilation, potentiation of bradykinin | ahajournals.orgtums.ac.ir |

| MrgD | Agonism | Increased cAMP, vasodilation | mdpi.comresearchgate.netfrontiersin.org |

Downstream Effectors and Cellular Responses

Angiotensin (1-7) [Ang-(1-7)] is a bioactive heptapeptide (B1575542) that acts as a key component of the counter-regulatory axis of the renin-angiotensin system (RAS). nih.gov Its effects are primarily mediated through the G protein-coupled receptor Mas (MasR). frontiersin.orgresearchgate.net The activation of the Ang-(1-7)/MasR axis triggers a cascade of downstream signaling events that influence a variety of cellular responses, playing a crucial role in maintaining cardiovascular homeostasis. portlandpress.com

Endothelial Function

Ang-(1-7) exerts significant beneficial effects on endothelial function, largely by promoting the production and bioavailability of nitric oxide (NO), a potent vasodilator. portlandpress.comoup.com This process is initiated by the binding of Ang-(1-7) to the Mas receptor on endothelial cells, which in turn stimulates endothelial nitric oxide synthase (eNOS) activity. researchgate.netahajournals.org The activation of eNOS is a multi-step process involving the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. researchgate.netoup.comnih.gov Ang-(1-7) induces the phosphorylation of Akt, which then phosphorylates eNOS at its activating site (Serine 1177) and dephosphorylates it at an inhibitory site (Threonine 495), leading to sustained NO production. ahajournals.orgnih.gov

Furthermore, Ang-(1-7) can enhance the release of other vasodilatory substances, such as prostacyclin (PGI2) and prostaglandin (B15479496) E2 (PGE2), by stimulating phospholipase A2. portlandpress.com It also potentiates the actions of bradykinin, another molecule known to stimulate NO release. portlandpress.comahajournals.org

Beyond its vasodilatory effects, Ang-(1-7) exhibits anti-inflammatory properties within the endothelium. It has been shown to counteract the pro-inflammatory effects of Angiotensin II (Ang II) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and reducing the production of reactive oxygen species (ROS) through the attenuation of NADPH oxidase activity. frontiersin.orgportlandpress.comdiabetesjournals.org This reduction in oxidative stress helps to preserve endothelial function. portlandpress.com In human and rabbit endothelial cells, the anti-inflammatory actions of Ang-(1-7) have been linked to the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1). portlandpress.com Additionally, Ang-(1-7) can attenuate endothelial cell senescence through pathways involving Klotho and the transcription factor Nrf2, a master regulator of antioxidant genes. portlandpress.com

Table 1: Effects of Angiotensin (1-7) on Endothelial Function

| Cellular Response | Key Mediator(s) | Downstream Effect | References |

|---|---|---|---|

| Vasodilation | Nitric Oxide (NO) | Increased eNOS activation via PI3K/Akt pathway, leading to NO production. | researchgate.netportlandpress.comoup.comahajournals.orgnih.gov |

| Prostacyclin (PGI2), Prostaglandin E2 (PGE2) | Stimulation of phospholipase A2, leading to prostanoid release. | portlandpress.com | |

| Bradykinin | Potentiation of bradykinin-induced NO release. | portlandpress.comahajournals.org | |

| Anti-inflammation | Reduced iNOS expression | Counteracts Ang II-induced inflammation. | frontiersin.orgportlandpress.com |

| Reduced ROS production | Attenuation of NADPH oxidase activity. | portlandpress.comdiabetesjournals.org | |

| LOX-1 | Mediation of anti-inflammatory effects in endothelial cells. | portlandpress.com | |

| Anti-senescence | Klotho, Nrf2 | Attenuation of endothelial cell senescence. | portlandpress.com |

Cell Proliferation and Remodeling

Ang-(1-7) generally acts as an anti-proliferative and anti-remodeling agent, particularly in the context of cardiovascular tissues. It opposes the growth-promoting effects of Ang II, a key driver of pathological remodeling. portlandpress.complos.org

In vascular smooth muscle cells (VSMCs), Ang-(1-7) has been shown to inhibit proliferation stimulated by various growth factors, including Ang II and platelet-derived growth factor. ahajournals.orgahajournals.orgahajournals.org This inhibitory effect is mediated, at least in part, by the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically by reducing the activity of extracellular signal-regulated kinases 1 and 2 (ERK1/2). portlandpress.complos.orgphysiology.org The release of prostaglandins like PGI2, which increases intracellular cyclic AMP (cAMP) levels, also contributes to the inhibition of VSMC proliferation and migration. portlandpress.com

In the heart, Ang-(1-7) demonstrates significant anti-remodeling properties. It inhibits the proliferation of cardiac fibroblasts and reduces collagen production, thereby mitigating cardiac fibrosis. nih.govahajournals.orgnih.gov This anti-fibrotic effect is associated with the downregulation of transforming growth factor-beta 1 (TGF-β1) and inhibition of the Smad2 pathway. nih.gov Furthermore, Ang-(1-7) can attenuate cardiac hypertrophy induced by stimuli like Ang II and isoproterenol. physiology.orgahajournals.orgphysiology.org The mechanism underlying this anti-hypertrophic effect involves the upregulation of dual-specificity phosphatase 1 (DUSP1), a MAPK phosphatase that dephosphorylates and inactivates ERK1/2. physiology.orgnih.gov By inhibiting these growth-promoting pathways, Ang-(1-7) helps to prevent the adverse remodeling of the heart in response to pathological stimuli. physiology.orgahajournals.orgnih.gov

Table 2: Research Findings on Angiotensin (1-7) and Cell Proliferation/Remodeling

| Cell Type | Stimulus | Effect of Ang-(1-7) | Key Signaling Pathway(s) | References |

|---|---|---|---|---|

| Vascular Smooth Muscle Cells | Angiotensin II, Serum, PDGF | Inhibition of proliferation | Inhibition of MAPK/ERK1/2 pathway, Increased PGI2/cAMP | portlandpress.complos.orgahajournals.orgahajournals.orgahajournals.org |

| Cardiac Fibroblasts | Mitogens | Inhibition of proliferation and collagen synthesis | Inhibition of ERK1/2, Upregulation of DUSP1, Downregulation of TGF-β1/Smad2 | nih.govahajournals.orgnih.gov |

| Cardiac Myocytes | Angiotensin II, Isoproterenol | Attenuation of hypertrophy | Inhibition of ERK1/2, Upregulation of DUSP1 | physiology.orgahajournals.orgphysiology.org |

Angiogenesis

The role of Angiotensin (1-7) in angiogenesis, the formation of new blood vessels, is complex and appears to be context-dependent. Some studies suggest a pro-angiogenic role, while others indicate anti-angiogenic effects.

Evidence for a pro-angiogenic role comes from studies showing that Ang-(1-7) can promote the proliferation and tube-forming abilities of cardiac progenitor cells (CPCs) and endothelial progenitor cells (EPCs). portlandpress.comdiabetesjournals.orgresearchgate.net In a rat model of myocardial infarction, Ang-(1-7) enhanced the engraftment and reparative capacity of transplanted CPCs. researchgate.net Furthermore, Ang-(1-7) has been shown to increase the expression of vascular endothelial growth factor (VEGF)-D and matrix metalloproteinase-9 (MMP-9), both of which are involved in promoting angiogenesis in the heart. portlandpress.com

Conversely, other research points to anti-angiogenic properties of Ang-(1-7). In some cancer models, such as lung and nasopharyngeal carcinoma, Ang-(1-7) has been found to reduce tumor growth by decreasing VEGF expression and vessel density. oncotarget.comfrontiersin.org It has also been shown to abolish Ang II-induced VEGF expression in breast cancer cells. oncotarget.com One study using a cyclic analogue of Ang-(1-7) in a mouse model of myocardial infarction found that while it recruited progenitor cells, it simultaneously exerted anti-angiogenic effects on adult endothelial cells, leading to no net improvement in angiogenesis. ahajournals.org These conflicting findings suggest that the effect of Ang-(1-7) on angiogenesis may vary depending on the specific tissue, pathological condition, and the model system being studied.

Table 3: Summary of Angiotensin (1-7) Effects on Angiogenesis

| Effect | Model/Cell Type | Key Findings | References |

|---|---|---|---|

| Pro-angiogenic | Cardiac Progenitor Cells (CPCs), Endothelial Progenitor Cells (EPCs) | Enhanced proliferation, migration, and tube formation. | portlandpress.comdiabetesjournals.orgresearchgate.net |

| Rat model of myocardial infarction | Increased VEGF-D and MMP-9 expression. | portlandpress.com | |

| Anti-angiogenic | Lung and nasopharyngeal carcinoma models | Reduced VEGF expression and tumor vessel density. | oncotarget.comfrontiersin.org |

| Breast cancer cells | Abolished Ang II-induced VEGF expression. | oncotarget.com | |

| Mouse model of myocardial infarction (cyclic Ang-(1-7) analogue) | Recruited progenitor cells but had anti-angiogenic effects on adult endothelial cells. | ahajournals.org |

Physiological and Pathophysiological Roles of Angiotensin 1 7 in Organ Systems

Cardiovascular System

Angiotensin (1-7) (Ang-(1-7)) is a biologically active peptide of the renin-angiotensin system (RAS) that often counteracts the effects of Angiotensin II (Ang II). nih.gov It plays a significant role in cardiovascular regulation through various mechanisms, including blood pressure control, vasodilation, and cardiac function modulation. nih.govscielo.br

Blood Pressure Regulation (Antihypertensive Effects)

Ang-(1-7) exhibits antihypertensive properties, opposing the vasoconstrictor and pressor actions of Ang II. scielo.brnih.gov Its effects are more pronounced in hypertensive conditions. scielo.brnih.gov The administration of Ang-(1-7) has been shown to lower blood pressure in animal models of hypertension. explorationpub.com For instance, chronic central infusion of Ang-(1-7) has been demonstrated to decrease blood pressure in hypertensive animal models. explorationpub.com Furthermore, in spontaneously hypertensive rats treated with lisinopril and losartan (B1675146), blocking the synthesis of Ang-(1-7) led to an increase in mean arterial pressure, suggesting the peptide's contribution to the antihypertensive effects of these drugs. ahajournals.org

The mechanisms behind Ang-(1-7)'s antihypertensive actions are multifaceted. They include the potentiation of bradykinin's hypotensive effects and the stimulation of nitric oxide and vasodilator prostaglandins (B1171923). scielo.brnih.gov

Vasodilation and Vascular Tone

Ang-(1-7) acts as a vasodilator, contributing to the regulation of vascular tone. scielo.brwikipedia.org It promotes endothelium-dependent vasodilation in various vascular beds. nih.gov This effect is mediated by several signaling pathways, including the potentiation of bradykinin, the release of vasodilatory prostaglandins, and the stimulation of the phosphoinositide-3 kinase-Akt-endothelial nitric oxide synthase-NO-cyclic guanosine monophosphate (PI3K-Akt-eNOS-NO-cGMP) intracellular signaling pathway. nih.gov

In human studies, intra-arterial infusion of Ang-(1-7) has been shown to increase forearm blood flow in healthy individuals, though responses can be blunted in hypertensive patients. ahajournals.org In human atrial and adipose microvessels, Ang-(1-7) induces vasodilation through nitric oxide-dependent mechanisms via its receptor, Mas. ahajournals.org However, in cirrhotic splanchnic arteries, Ang-(1-7) did not show a direct vasodilatory effect on adrenergic tone but did attenuate Ang II-induced contractility. nih.gov

Cardiac Function and Remodeling (Anti-hypertrophic, Anti-fibrotic, Anti-arrhythmogenic)

Ang-(1-7) exerts cardioprotective effects by promoting anti-hypertrophic, anti-fibrotic, and anti-arrhythmogenic actions. nih.gov It has been shown to antagonize the trophic effects of Ang II on the heart, which contribute to pathological cardiac remodeling. nih.gov

Anti-hypertrophic Effects: Ang-(1-7) can prevent and reverse cardiac hypertrophy. nih.govphysiology.org In fructose-fed rats, chronic administration of Ang-(1-7) improved cardiac morphological alterations, including a reduction in hypertrophy. physiology.org Co-infusion of Ang-(1-7) with Ang II in rats significantly attenuated the Ang II-induced increase in cardiac mass and myocyte size. nih.gov This anti-hypertrophic effect is associated with the inhibition of growth-promoting signaling pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.govnih.gov

Anti-fibrotic Effects: The peptide also mitigates cardiac fibrosis. physiology.org In a model of Ang II-dependent hypertension, co-infusion with Ang-(1-7) significantly attenuated collagen deposition in the interstitial space of the heart. nih.gov Chronic treatment with Ang-(1-7) in fructose-fed rats also led to a significant reduction in interstitial and perivascular fibrosis. physiology.org

Anti-arrhythmogenic Effects: Research indicates that Ang-(1-7) can reduce the incidence and duration of reperfusion arrhythmias. nih.govphysiology.org

These beneficial cardiac effects are mediated, at least in part, by the Mas receptor. nih.gov Studies have shown that local production of Ang-(1-7) in the heart can provide protection against hypertension-induced cardiac remodeling. ahajournals.org

| Effect | Key Findings | Mechanism of Action |

|---|---|---|

| Anti-hypertrophic | Reduces cardiac mass and myocyte size in response to hypertrophic stimuli like Angiotensin II and isoproterenol. nih.govahajournals.org | Inhibits growth-promoting signaling pathways such as ERK1/2. nih.govnih.gov |

| Anti-fibrotic | Decreases collagen deposition in the interstitial and perivascular spaces of the heart. nih.govphysiology.org | Attenuates the activity of cardiac fibroblasts. nih.gov |

| Anti-arrhythmogenic | Reduces the incidence and duration of reperfusion arrhythmias. nih.govphysiology.org | Not fully elucidated, but contributes to overall cardioprotection. |

Thrombosis and Hemostasis (Antithrombotic Activity)

Ang-(1-7) exhibits antithrombotic activity, counteracting the prothrombotic effects of Ang II. nih.gov This effect has been observed in various animal models. nih.govahajournals.org Intravenous infusion of Ang-(1-7) in rats with venous thrombosis led to a significant reduction in thrombus weight. ahajournals.org This antithrombotic effect is mediated by the Mas receptor and involves the release of nitric oxide (NO) from platelets. nih.gov

Studies have shown that the antithrombotic effects of ACE inhibitors and angiotensin receptor blockers may be mediated by Ang-(1-7). nih.gov The peptide's action involves the release of both NO and prostacyclin. ahajournals.org In spontaneously hypertensive rats, both acute and chronic oral treatment with a formulation of Ang-(1-7) demonstrated a significant antithrombotic effect. nih.gov This effect was absent in Mas-knockout mice, further confirming the role of this receptor. nih.gov

Endothelial Progenitor Cell Stimulation

Angiotensin (1-7) has been shown to stimulate endothelial progenitor cells (EPCs), which are crucial for vascular repair and angiogenesis. nih.gov In vitro studies have demonstrated that Ang-(1-7) stimulates the proliferation of EPCs isolated from both healthy and infarcted rodents. nih.gov This stimulation is mediated through the Mas receptor, as it is blunted by a Mas receptor blocker and is absent in Mas-deficient mice. nih.gov

Furthermore, in vivo infusion of Ang-(1-7) after a myocardial infarction increased the number of c-kit- and vascular endothelial growth factor-positive cells in the infarcted heart tissue. nih.gov Ang-(1-7) has also been shown to improve the compromised migration and tube formation abilities of EPCs from hypertensive mice. ahajournals.org This effect is associated with the upregulation of eNOS and SDF-1α/CXCR4 proteins and the downregulation of NADPH oxidase subunits. ahajournals.org These findings suggest that Ang-(1-7) plays a beneficial role in cardiovascular regeneration by stimulating progenitor cells. nih.gov

Central Nervous System

Neuroprotection and Cognitive Function

Angiotensin (1-7), acting through its Mas receptor, exerts significant neuroprotective effects and plays a beneficial role in cognitive function. explorationpub.commdpi.com This peptide is part of a protective arm of the renin-angiotensin system within the brain that counteracts the often-detrimental effects of Angiotensin II. explorationpub.commdpi.com Dysregulation of the brain RAS, particularly an imbalance with increased Angiotensin II and decreased Angiotensin (1-7), has been linked to cognitive deficits. mdpi.com

Numerous preclinical studies have demonstrated that Angiotensin (1-7) can improve cognitive outcomes in various models of neurological disorders and injury. nih.govfrontiersin.org For instance, in rodent models of Alzheimer's disease, Angiotensin (1-7) treatment has been shown to improve spatial memory and learning. frontiersin.orgalzdiscovery.org It has also been found to be neuroprotective in models of ischemic stroke, where its administration reduced infarct area and neurological deficits. explorationpub.com Furthermore, following traumatic brain injury in mice, Angiotensin (1-7) administration improved cognitive function and attenuated neuronal cell loss in the cortex and hippocampus. frontiersin.orgfrontiersin.orgresearchgate.net

The neuroprotective actions of Angiotensin (1-7) are also associated with its ability to increase cerebral blood flow. explorationpub.com By promoting vasodilation in the brain, it can help maintain cerebral perfusion, which is crucial for neuronal health and function. explorationpub.com

The table below highlights key research findings on the neuroprotective and pro-cognitive effects of Angiotensin (1-7).

| Condition/Model | Observed Effects of Angiotensin (1-7) | Citation |

| Alzheimer's Disease Models | Improved spatial memory and learning; attenuated Aβ-induced cognitive impairment. | frontiersin.orgalzdiscovery.org |

| Ischemic Stroke Models | Decreased infarct area and neurological deficits. | explorationpub.com |

| Traumatic Brain Injury Models | Improved cognitive function; reduced neuronal loss in cortex and hippocampus. | frontiersin.orgfrontiersin.orgresearchgate.net |

| Cerebral Hypoperfusion | Protected against ischemia and improved cognitive performance. | nih.gov |

| Vascular Cognitive Impairment | Improved novel object recognition and spatial memory. | frontiersin.org |

A primary mechanism through which Angiotensin (1-7) confers neuroprotection is by mitigating neuroinflammation and oxidative stress. explorationpub.comnih.govnih.gov The ACE2/Angiotensin (1-7)/MasR axis is known to exert both anti-inflammatory and antioxidant effects within the central nervous system. explorationpub.commdpi.com These actions counteract the pro-inflammatory and pro-oxidative effects often mediated by the Angiotensin II/AT1 receptor axis. mdpi.comahajournals.org

Angiotensin (1-7) has been shown to reduce the activation of microglia, the primary immune cells of the brain, and decrease the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). mdpi.comalzdiscovery.org In hypertensive rats, intracerebroventricular infusion of Angiotensin (1-7) led to a decrease in hypothalamic TNF-α and an increase in the anti-inflammatory cytokine IL-10. frontiersin.org

In terms of oxidative stress, Angiotensin (1-7) helps to reduce the production of reactive oxygen species (ROS). frontiersin.org Overexpression of ACE2 in the brain, which leads to increased formation of Angiotensin (1-7), is associated with decreased oxidative stress. ahajournals.org This peptide can also modulate proteins involved in ROS regulation. frontiersin.org In models of neurogenic hypertension, Angiotensin (1-7) infusion altered the abundance of proteins related to ROS modulation, such as increasing Prdx1. frontiersin.org Furthermore, it has been shown to protect against mitochondrial oxidative stress. nih.gov

The table below summarizes the key anti-inflammatory and anti-oxidative stress mechanisms of Angiotensin (1-7) in the CNS.

| Mechanism | Specific Action | Citation |

| Anti-inflammatory | Reduces microglial activation. | mdpi.com |

| Decreases pro-inflammatory cytokines (e.g., TNF-α, IL-1β). | alzdiscovery.orgfrontiersin.org | |

| Increases anti-inflammatory cytokines (e.g., IL-10). | frontiersin.org | |

| Anti-oxidative Stress | Decreases production of reactive oxygen species (ROS). | frontiersin.org |

| Modulates proteins involved in ROS regulation (e.g., Prdx1). | frontiersin.org | |

| Protects against mitochondrial oxidative stress. | nih.gov |

Angiotensin (1-7) plays a significant role in the fundamental processes of synaptic plasticity, which are cellular mechanisms underlying learning and memory. mdpi.comresearchgate.net It has been shown to positively modulate synaptic function, particularly long-term potentiation (LTP), a form of synaptic strengthening that is widely considered a key component of memory formation. nih.govresearchgate.net

Studies have demonstrated that Angiotensin (1-7) enhances LTP in the CA1 region of the hippocampus, a brain area critical for memory. researchgate.netactaneurologica.be This effect is mediated through the Mas receptor, as the genetic deletion of this receptor abolishes the Angiotensin (1-7)-induced enhancement of LTP. researchgate.net The peptide has also been shown to influence synaptic plasticity in the lateral amygdala, a region involved in emotional memory. explorationpub.comnih.gov

The involvement of the ACE2/Angiotensin (1-7)/Mas receptor axis in learning and memory is supported by findings that Angiotensin (1-7) binding in the hippocampus stimulates long-term gain effects. researchgate.net By facilitating synaptic plasticity, Angiotensin (1-7) contributes to the molecular foundation required for memory consolidation and retrieval. mdpi.com This provides a direct cellular mechanism for the observed improvements in cognitive function in various experimental models. researchgate.net

The following table details the effects of Angiotensin (1-7) on synaptic plasticity and memory.

| Process | Effect of Angiotensin (1-7) | Brain Region | Citation |

| Long-Term Potentiation (LTP) | Enhances LTP. | Hippocampus (CA1) | researchgate.netactaneurologica.be |

| Synaptic Plasticity | Modulates plasticity. | Lateral Amygdala | explorationpub.comnih.gov |

| Learning and Memory | The ACE2/Ang (1-7)/Mas receptor axis is implicated in learning and memory processes. | Hippocampus | researchgate.net |

| Memory Formation | Facilitates LTP, a key building block of memory. | Hippocampus (CA1) | researchgate.net |

Cerebroprotection in Ischemic Stroke and Subarachnoid Hemorrhage

Angiotensin (1-7) has demonstrated significant neuroprotective effects in the context of cerebral ischemic events. The ACE2/Ang-(1-7)/Mas axis is considered a protective arm of the renin-angiotensin system (RAS), counteracting the often-detrimental effects of the ACE/Ang II/AT1R axis. portlandpress.comfrontiersin.org Experimental data suggest that enhancing the Ang-(1-7)/MasR axis can be beneficial in various neurological conditions, including ischemic stroke and subarachnoid hemorrhage (SAH). nih.govulb.ac.be

In models of ischemic stroke, Ang-(1-7) administration has been shown to reduce infarct size and improve neurological outcomes. nih.govexplorationpub.com One of the primary mechanisms behind this cerebroprotection is its anti-inflammatory effect within the brain parenchyma. portlandpress.com Following an ischemic event, Ang-(1-7) can inhibit the activity of nuclear factor-kappa B (NF-κB) and decrease the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6). explorationpub.com Furthermore, it has been observed to reduce oxidative stress by decreasing the expression of cyclooxygenase-2 and inducible nitric oxide synthase in the peri-infarct area. explorationpub.com These beneficial effects are mediated through the Mas receptor, as they can be blocked by the selective antagonist A-779. explorationpub.com

Ang-(1-7) also promotes brain angiogenesis, which can help prevent the decrease in cerebral blood flow following a stroke, leading to better outcomes. explorationpub.com Studies have shown that central pre-treatment with Ang-(1-7) can decrease infarct size by over 50% in rat models of ischemic stroke without affecting cerebral blood flow during the event itself. portlandpress.com

In the context of subarachnoid hemorrhage, a condition that can lead to delayed cerebral ischemia, the neuroprotective properties of Ang-(1-7) are also relevant. nih.govulb.ac.be By modulating neuroinflammation and exerting direct vascular and anti-thrombotic effects, Ang-(1-7) could help mitigate the secondary brain injury that often follows the initial bleed. nih.govulb.ac.be In spontaneously hypertensive rats, which are prone to hemorrhagic stroke, centrally administered Ang-(1-7) was found to improve neurological performance and increase lifespan. nih.govulb.ac.be A MasR agonist, AVE 0991, has been shown to improve neurobehavioral function and reduce oxidative stress and neuronal apoptosis in an experimental SAH model. nih.govulb.ac.be

| Condition | Observed Effect of Ang-(1-7) | Mechanism of Action | Supporting Evidence |

|---|---|---|---|

| Ischemic Stroke | Reduced infarct size; Improved neurological outcome | Anti-inflammatory (↓ NF-κB, IL-1β, IL-6); Reduced oxidative stress (↓ COX-2, iNOS); Promotes angiogenesis | portlandpress.comexplorationpub.com |

| Subarachnoid Hemorrhage (SAH) | Improved neurobehavioral function; Reduced neuronal apoptosis | Modulation of neuroinflammation; Reduced oxidative stress | nih.govulb.ac.be |

| Hemorrhagic Stroke Models | Increased lifespan; Improved neurological status | Reduced microglia in striatum | nih.govulb.ac.beexplorationpub.com |

Autonomic Nervous System Modulation

Angiotensin (1-7) plays a crucial role in the central regulation of the autonomic nervous system, often opposing the actions of Angiotensin II. portlandpress.comexplorationpub.com Its modulatory effects are fundamental to cardiovascular homeostasis. The peptide and its Mas receptor are found throughout autonomic nervous system pathways, including preganglionic neurons, ganglia, and nerve terminals, influencing both sympathetic and parasympathetic neurotransmission. mdpi.comnih.gov Central administration of Ang-(1-7) predominantly induces parasympathetic cardiovascular effects, while blocking its receptor promotes sympathetic responses, highlighting its key role in maintaining autonomic balance. explorationpub.com This modulation contributes significantly to its blood pressure-lowering effects observed in hypertensive animal models. mdpi.comnih.govnih.gov

Sympathetic Nervous System Inhibition

A significant body of evidence points to the sympathoinhibitory action of Angiotensin (1-7). explorationpub.comnih.gov This effect is a key component of its cardiovascular regulatory function. Centrally, Ang-(1-7) acts to attenuate sympathetic outflow. portlandpress.comnih.gov Studies have shown that it reduces the synthesis and release of norepinephrine (NE), a primary neurotransmitter of the sympathetic system, in key brain regions like the hypothalamus and brainstem. portlandpress.comexplorationpub.comahajournals.org It also increases the reuptake of NE by neurons, further decreasing synaptic NE levels. portlandpress.comexplorationpub.com This negative neuromodulatory role on the central sympathetic nervous system helps to regulate NE homeostasis. portlandpress.com

Parasympathetic Nervous System Facilitation

In addition to inhibiting the sympathetic nervous system, Angiotensin (1-7) facilitates parasympathetic activity. mdpi.comnih.govproquest.com This dual action is critical for its role in promoting autonomic balance. Central overexpression of Ang-(1-7) has been linked to predominantly parasympathetic cardiovascular effects. explorationpub.com Studies in animal models of chronic heart failure have shown that central augmentation of Ang-(1-7) increases vagal outflow, which is a key indicator of parasympathetic activity. nih.gov This enhancement of vagal tone contributes to the improvement of baroreflex function. nih.gov Furthermore, intracerebroventricular administration of Ang-(1-7) has been shown to enhance the vagal components of baroreceptor reflex sensitivity in hypertensive rats. oup.com This facilitation of the parasympathetic nervous system is a crucial mechanism through which Ang-(1-7) exerts its cardioprotective effects. mdpi.comnih.gov

Baroreflex Control

Angiotensin (1-7) exerts a significant facilitatory effect on the baroreflex, a key mechanism for the short-term regulation of blood pressure. portlandpress.comahajournals.org Unlike Angiotensin II, which tends to attenuate baroreflex function, Ang-(1-7) has been shown to improve the baroreflex control of heart rate in both normotensive and hypertensive animal models. portlandpress.comnih.gov

Central administration of Ang-(1-7) enhances baroreflex sensitivity. nih.govahajournals.orgahajournals.org For instance, intracerebroventricular infusion of Ang-(1-7) in rabbits with chronic heart failure increased baroreflex gain and was associated with both inhibited sympathetic outflow and increased vagal outflow. nih.gov Similarly, microinjection of Ang-(1-7) into the nucleus tractus solitarii (NTS), a critical brainstem area for baroreflex regulation, leads to a significant increase in baroreflex sensitivity in normotensive rats. nih.gov In spontaneously hypertensive rats (SHR), which exhibit decreased baroreflex sensitivity, a higher dose of Ang-(1-7) was required to produce a similar effect, suggesting a reduced sensitivity to the peptide in this hypertensive model. nih.gov

The improvement in baroreflex function is mediated by the Mas receptor, as the effects can be blocked by its antagonist, A-779. nih.govahajournals.org The endogenous role of Ang-(1-7) in modulating baroreflex is highlighted by findings that central infusion of A-779 impairs baroreflex control, suggesting a tonic facilitatory role for the peptide. ahajournals.orgahajournals.org

| Animal Model | Administration Route | Key Finding | Reference |

|---|---|---|---|

| Normotensive Rats (Wistar) | Microinjection into NTS | Significant increase in baroreflex sensitivity. | nih.gov |

| Spontaneously Hypertensive Rats (SHR) | Microinjection into NTS | Increased baroreflex sensitivity, but required a higher dose than in normotensive rats. | nih.gov |

| Rabbits with Chronic Heart Failure (CHF) | Intracerebroventricular (ICV) Infusion | Increased baroreflex gain, reduced heart rate, and enhanced control of renal sympathetic nerve activity. | nih.gov |

| Renovascular Hypertensive Rats (2K1C) | Intracerebroventricular (ICV) Infusion | ICV infusion of the antagonist A-779 reverted the improvement in baroreflex sensitivity caused by ACE inhibitors, suggesting a role for central Ang-(1-7). | ahajournals.org |

Brain Regions Involved (e.g., Brainstem, Hypothalamus, NTS, PVN, RVLM, Hippocampus, Amygdala)

Angiotensin (1-7) exerts its neuromodulatory functions by acting on specific brain regions involved in cardiovascular and metabolic control. mdpi.com The peptide and its Mas receptor have been identified in several key areas:

Brainstem : This region, which includes the medulla oblongata, is crucial for autonomic regulation. explorationpub.commdpi.com Ang-(1-7) acts within the brainstem to modulate sympathetic and parasympathetic outflow. portlandpress.comexplorationpub.com

Hypothalamus : The hypothalamus is a critical center for integrating autonomic, endocrine, and behavioral responses. mdpi.com Ang-(1-7) influences neurotransmitter release, such as norepinephrine, in the hypothalamus to regulate sympathetic activity. portlandpress.comahajournals.org It is also involved in the regulation of vasopressin secretion from hypothalamic explants. portlandpress.com

Nucleus of the Solitary Tract (NTS) : As the primary site for the termination of baroreceptor afferents, the NTS is essential for baroreflex control. explorationpub.commdpi.com Microinjection of Ang-(1-7) into the NTS enhances baroreflex sensitivity and can elicit decreases in mean arterial pressure and heart rate. nih.gov

Paraventricular Nucleus (PVN) : The PVN of the hypothalamus is involved in the autonomic control of cardiovascular activity and metabolism. explorationpub.commdpi.com Mas receptors are present in this nucleus. mdpi.com Unlike its effects in the NTS, microinjection of Ang-(1-7) into the PVN can increase blood pressure and sympathetic activity, similar to the effects of Angiotensin II in this region. mdpi.com

Rostral Ventrolateral Medulla (RVLM) : The RVLM is a key area for generating sympathetic vasomotor tone. explorationpub.commdpi.com In contrast to its sympathoinhibitory effects in other areas, injection of Ang-(1-7) into the RVLM has been shown to cause an increase in blood pressure and sympathetic nerve activity. portlandpress.commdpi.com This pressor effect was observed to be greater in hypertensive rats compared to normotensive ones. portlandpress.com

Hippocampus : Beyond cardiovascular control, Ang-(1-7) has effects in brain regions associated with cognition. It has been shown to enhance long-term potentiation, a form of synaptic plasticity involved in learning and memory, in the CA1 region of the hippocampus. portlandpress.comfrontiersin.org

Amygdala : This brain region is involved in emotional processing and memory. Ang-(1-7) is endogenously present in the amygdala and has been shown to enhance long-term potentiation in the lateral amygdala of rats, suggesting a role in memory formation. portlandpress.comnih.gov

Metabolic Regulation

The ACE2/Ang-(1-7)/Mas axis of the renin-angiotensin system plays a significant role in metabolic regulation, often counteracting the effects of the classical ACE/Ang II/AT1 axis. imrpress.com This protective axis is involved in glucose homeostasis, insulin (B600854) sensitivity, and lipid metabolism. nih.govimrpress.com

Ang-(1-7) has been shown to improve glucose tolerance and enhance insulin sensitivity. imrpress.com It can protect pancreatic β-cells and increase insulin secretion. imrpress.com In insulin-sensitive tissues, Ang-(1-7) activates intracellular insulin signaling pathways and promotes glucose transport in a MasR-dependent manner. nih.gov Specifically, it can enhance glucose uptake by skeletal muscle and inhibit gluconeogenesis in the liver. imrpress.com In adipose tissue, Ang-(1-7) can increase insulin-stimulated glucose uptake by reducing the production of reactive oxygen species (ROS). imrpress.com

Recent studies have highlighted the beneficial effects of Ang-(1-7) in animal models of obesity and metabolic syndrome. nih.govahajournals.org Chronic increases in Ang-(1-7) levels in the brain have been shown to improve both cardiovascular and metabolic parameters in rats with fructose-induced metabolic syndrome. ahajournals.org Furthermore, oral treatment with an Ang-(1-7) formulation in mice on a high-fat diet reduced fat mass, liver weight, total cholesterol, and triglycerides. ahajournals.org This treatment also improved lipid metabolism and decreased the expression of pro-inflammatory cytokines in the liver, preventing hepatic steatosis. ahajournals.org The deficiency of the Mas receptor in mice can lead to a state resembling metabolic syndrome, characterized by dyslipidemia, lower glucose tolerance, and increased adipose tissue mass, further underscoring the importance of the Ang-(1-7)/Mas axis in metabolic health. ahajournals.org

| Metabolic Parameter | Effect of Angiotensin (1-7) | Mechanism | Reference |

|---|---|---|---|

| Glucose Homeostasis | Improves glucose tolerance; Enhances insulin sensitivity | Protects pancreatic β-cells; Increases insulin secretion; Enhances glucose uptake in muscle; Inhibits hepatic gluconeogenesis | imrpress.com |

| Lipid Metabolism | Reduces total cholesterol and triglycerides | Suppresses adipogenesis-related genes in the liver | ahajournals.org |

| Adipose Tissue | Reduces fat mass; Increases glucose uptake | Reduces ROS production in adipose tissue | imrpress.comahajournals.org |

| Hepatic Function | Prevents hepatic steatosis (fatty liver) | Decreases pro-inflammatory profile and fat deposition in the liver | ahajournals.org |

Glucose Homeostasis and Insulin Sensitivity

Angiotensin (1-7) plays a significant role in maintaining glucose balance and enhancing insulin sensitivity through various mechanisms. The ACE2/Ang-(1-7)/Mas axis is a key regulator of glucose metabolism, offering protective effects against metabolic abnormalities. plos.orgportlandpress.com This axis improves glucose tolerance and insulin sensitivity by safeguarding pancreatic β-cells, boosting insulin secretion, augmenting glucose metabolism in adipose tissue, promoting glucose uptake by skeletal muscle, and curbing hepatic gluconeogenesis. plos.orgportlandpress.com

In rodent models of obesity and metabolic syndrome, Angiotensin (1-7) has been shown to reverse whole-body glucose intolerance and insulin resistance. nih.gov Chronic administration of Angiotensin (1-7) has been found to ameliorate insulin resistance in fructose-fed rats by reducing triacylglycerol levels. mdpi.com Furthermore, transgenic rats with elevated circulating levels of Angiotensin (1-7) exhibit enhanced glucose tolerance and insulin sensitivity. nih.gov The insulin-sensitizing effects of Angiotensin (1-7) have been demonstrated in various animal models, including lean rats and those with obesity, diabetes, and metabolic syndrome. researchgate.net

One of the molecular mechanisms underlying these benefits involves the improvement of insulin signaling pathways. Angiotensin (1-7) has been shown to reduce the serine phosphorylation of insulin receptor substrate-1 (IRS-1), a key step in counteracting insulin resistance. mdpi.com In animal models, this improvement in insulin signaling was observed in the liver, skeletal muscle, and adipose tissue. mdpi.com Specifically in skeletal muscle, Angiotensin (1-7) enhances glucose uptake by increasing the translocation of glucose transporter 4 (GLUT4) to the cell membrane. nih.gov

Table 1: Effects of Angiotensin (1-7) on Glucose Homeostasis and Insulin Sensitivity

| Parameter | Effect of Angiotensin (1-7) | Affected Tissues/Organs |

| Glucose Tolerance | Enhanced | Whole-body, Adipose Tissue |

| Insulin Sensitivity | Improved | Whole-body, Skeletal Muscle, Adipose Tissue, Liver |

| Insulin Secretion | Increased | Pancreatic β-cells |

| Glucose Uptake | Enhanced | Skeletal Muscle, Adipose Tissue |

| Hepatic Gluconeogenesis | Inhibited | Liver |

| Insulin Signaling | Improved (e.g., reduced IRS-1 serine phosphorylation) | Skeletal Muscle, Adipose Tissue, Liver |

Lipid Metabolism

Angiotensin (1-7) exerts beneficial effects on lipid metabolism, contributing to a healthier lipid profile. mdpi.com Studies in transgenic rats with increased circulating levels of this peptide have shown decreased levels of triglycerides and cholesterol. nih.gov These animals also exhibited a significant reduction in abdominal fat mass, despite having normal food intake. nih.gov

The mechanisms behind these effects involve the modulation of processes within adipose tissue. Angiotensin (1-7) has been found to increase the release of glycerol from primary adipocytes in a dose-dependent manner, indicating a lipolytic effect. mdpi.com This process appears to be mediated through the Mas receptor. mdpi.com Furthermore, Angiotensin (1-7) promotes the formation of smaller, more insulin-sensitive adipocytes, a process known as adipogenesis. mdpi.com

In mouse models of high-fat diet-induced obesity, an oral formulation of Angiotensin (1-7) was shown to improve lipid metabolism and prevent hepatic steatosis (fatty liver). researchgate.netmdpi.com This treatment led to a reduction in total body fat mass, liver weight, and circulating levels of total cholesterol and triglycerides. mdpi.com These findings suggest that the Angiotensin (1-7)/Mas receptor axis is an important component in the regulation of fat accumulation and breakdown. nih.gov

Table 2: Research Findings on Angiotensin (1-7) and Lipid Metabolism

| Research Model | Key Findings |

| Transgenic rats with elevated Ang-(1-7) | Decreased triglycerides and cholesterol; Reduced abdominal fat mass. nih.gov |

| Primary adipocyte cultures | Increased glycerol release (lipolysis). mdpi.com |

| Fructose-fed rats | Reduced ectopic lipid accumulation in the liver; Diminished volume of epididymal adipocytes. mdpi.com |

| Mice on a high-fat diet | Oral Ang-(1-7) prevented hepatic steatosis and inflammation; Reduced total body fat mass and liver weight. researchgate.netmdpi.com |

Energy Balance

Angiotensin (1-7) is emerging as a significant contributor to the regulation of energy balance. portlandpress.comnih.gov It has been proposed that this peptide can increase resting energy expenditure and promote thermogenesis—the production of heat—in white adipose tissue. portlandpress.com In animal models, Angiotensin (1-7) has been shown to reduce body weight by enhancing energy expenditure. nih.gov

Research in mice on a high-fat diet indicates that Angiotensin (1-7) can attenuate obesity by inducing the "browning" of subcutaneous white fat, a process that increases energy expenditure. nih.gov The central nervous system, particularly the arcuate nucleus (ARC) of the hypothalamus, is a key area for regulating energy balance. portlandpress.com Studies have shown that Angiotensin (1-7) can induce neuronal activation in the ARC. nih.gov This suggests that the effects of Angiotensin (1-7) on energy balance may be mediated through neural circuits within the brain that control energy homeostasis. nih.gov

Other Systems

Pulmonary System (e.g., Acute Lung Injury, Asthma)

In the pulmonary system, Angiotensin (1-7) demonstrates protective and anti-inflammatory effects. In models of acute lung injury (ALI), the administration of Angiotensin (1-7) has been shown to reduce lung edema, myeloperoxidase activity, and the production of proinflammatory cytokines. nih.govresearchgate.net These protective effects are largely mediated through its receptor, Mas. nih.gov Angiotensin (1-7) can improve arterial oxygenation and decrease the inflammatory response in the lungs. sbh.org.br

In the context of asthma, Angiotensin (1-7) has been shown to promote the resolution of eosinophilic inflammation. sbh.org.br In mouse models of chronic allergic asthma, treatment with an Angiotensin (1-7) mimetic attenuated airway and pulmonary vasculature remodeling, and reduced peribronchial and perivascular fibrosis and inflammation. nih.gov It also helps in reducing inflammation in both eosinophilic and neutrophilic asthma models. researchgate.net These findings suggest that agonists of the Angiotensin (1-7) receptor could be a potential therapeutic avenue for chronic asthma. nih.gov

Skeletal Muscle (e.g., Muscle Atrophy, Fibrosis)

Angiotensin (1-7) plays a beneficial role in skeletal muscle health by counteracting atrophy and fibrosis. It has been shown to prevent the atrophic effects of disuse, restoring muscle strength and mass in immobilized limbs of mice. nih.gov The peptide exerts anti-atrophic properties by inhibiting signaling pathways that lead to muscle breakdown, such as the one induced by myostatin. mdpi.com This action is dependent on the Mas receptor and the activation of the protein kinase Akt. mdpi.com

Furthermore, Angiotensin (1-7) has been found to reduce fibrosis in dystrophic skeletal muscle. plos.org In a mouse model of Duchenne muscular dystrophy, administration of Angiotensin (1-7) normalized skeletal muscle architecture, decreased local fibrosis, and improved muscle function. plos.org It also promotes skeletal muscle regeneration after injury. nih.gov In vitro studies have shown that Angiotensin (1-7) enhances the differentiation of muscle cells and increases the diameter of myotubes. nih.gov

Reproductive System (e.g., Ovulation, Spermatogenesis, Steroid Synthesis)

The ACE2/Ang-(1-7)/Mas axis is also involved in the regulation of the reproductive system in both males and females. researchgate.netportlandpress.com In females, Angiotensin (1-7) has been shown to stimulate ovarian follicle growth, oocyte maturation, and ovulation in several mammalian species. portlandpress.com It is found in human follicular fluid and its receptor, Mas, is expressed in ovarian follicles at all developmental stages. portlandpress.com

In the male reproductive system, the Angiotensin (1-7) receptor Mas plays a significant role in the regulation of spermatogenesis. nih.gov Studies in Mas-knockout mice have revealed disturbed spermatogenesis and a marked reduction in daily sperm production. nih.gov In humans with severe spermatogenesis impairment, lower levels of ACE2, Angiotensin (1-7), and Mas have been observed in the testes compared to fertile individuals. mdpi.com This suggests a role for Angiotensin (1-7) in modulating steroidogenesis and sperm cell function. mdpi.com Additionally, the vasodilatory effect of Angiotensin (1-7) is involved in the physiological mechanism of penile erection. portlandpress.com

Cancer

The role of Angiotensin (1-7) in cancer is complex and multifaceted, with research demonstrating both anti-cancer and, in some contexts, pro-cancer effects. frontiersin.orgfrontiersin.org This duality appears to be dependent on the specific type of cancer, the tumor microenvironment, and the experimental models used. frontiersin.orgfrontiersin.org

Anti-cancer effects

A substantial body of evidence points to the anti-tumorigenic properties of Angiotensin (1-7). benthamdirect.comresearchgate.net These effects are pleiotropic, targeting cancer cell growth, the tumor microenvironment, and metastasis. benthamdirect.comnih.gov The primary mechanism for these anti-cancer actions is the activation of the Mas receptor, a G protein-coupled receptor. benthamdirect.comnih.govresearchgate.net

Inhibition of Cell Proliferation and Growth Angiotensin (1-7) has been shown to inhibit the growth of various cancer cell lines. nih.gov In lung cancer, for instance, it potently curbed the growth of human adenocarcinoma SK-LU-1 and A549 cells, as well as non-small cell lung cancer SK-MES-1 cells, at subnanomolar concentrations. nih.govoup.com This anti-proliferative effect was linked to a reduction in the serum-stimulated phosphorylation of the MAP kinases ERK1/2. nih.govoup.com Similarly, in human nasopharyngeal carcinoma (NPC) xenografts, Angiotensin (1-7) suppressed cell proliferation and migration, effects that were blocked by the Mas receptor antagonist A-779. aacrjournals.org Studies on hepatocellular carcinoma also revealed that Angiotensin (1-7) inhibited tumor growth in a time- and dose-dependent manner by reducing cell proliferation and inducing apoptosis. nih.govfrontiersin.org In breast cancer, Angiotensin (1-7) has demonstrated anti-proliferative and pro-apoptotic actions on T47D breast cancer cells. scirp.org

Anti-angiogenic Activity Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Angiotensin (1-7) exhibits significant anti-angiogenic activity. researchgate.netaacrjournals.org In human lung tumor xenografts, treatment with Angiotensin (1-7) not only reduced tumor growth but also markedly decreased vessel density. aacrjournals.orgnih.gov This effect is attributed to the peptide's ability to reduce the expression of key pro-angiogenic factors, notably Vascular Endothelial Growth Factor (VEGF). aacrjournals.orgnih.gov Reductions in VEGF and its receptor have been observed in lung, prostate, and nasopharyngeal cancer models following Angiotensin (1-7) administration. frontiersin.orgaacrjournals.org In prostate cancer xenografts, the peptide's anti-angiogenic action was associated with lower concentrations of VEGF and placental growth factor (PlGF) and increased levels of the soluble VEGF receptor 1 (sFlt-1). nih.gov

Inhibition of Metastasis and Invasion The spread of cancer cells to distant organs is a major cause of mortality. Angiotensin (1-7) has been found to interfere with metastatic processes. In breast cancer cells, it counteracts the pro-tumorigenic signals stimulated by Angiotensin II, abrogating Angiotensin II-induced migration and invasion. nih.govoncotarget.com This includes inhibiting the activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix during invasion. nih.gov Furthermore, Angiotensin (1-7) can block the epithelial-mesenchymal transition (EMT), a critical process for metastasis initiation, which is also induced by Angiotensin II. nih.govoncotarget.com

Modulation of the Tumor Microenvironment Beyond directly targeting cancer cells, Angiotensin (1-7) also modulates the tumor microenvironment. It has been shown to reduce cancer-associated fibrosis. nih.gov In a breast cancer model, Angiotensin (1-7) treatment markedly decreased fibroblast growth and both interstitial and perivascular fibrosis within tumors. nih.gov This anti-fibrotic effect was linked to a reduction in transforming growth factor-beta (TGF-β) production and ERK1/2 phosphorylation. nih.gov The peptide also reduces tumor-induced inflammation, another key component of the tumor microenvironment. benthamdirect.comnih.gov

| Cancer Type | Experimental Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| Lung Cancer | Human lung cancer cell lines (A549, SK-LU-1, SK-MES-1); A549 xenograft mice | Inhibited cell growth and proliferation; reduced tumor volume. nih.govoup.com Markedly decreased vessel density. aacrjournals.org | Mediated by Mas receptor; reduction in ERK1/2 phosphorylation; inhibition of COX-2; reduction in VEGF. frontiersin.orgnih.govaacrjournals.org |

| Breast Cancer | Human breast cancer cell lines (T47D, MDA-MB-231); murine mammary epithelial cells (NMuMG) | Inhibited proliferation and induced apoptosis. scirp.org Abrogated Angiotensin II-induced migration, invasion, and EMT. nih.govoncotarget.com Reduced tumor fibrosis. nih.gov | Counteracted Angiotensin II effects; inhibited MMP-9 activity and VEGF expression; reduced TGF-β production. nih.govnih.gov |

| Prostate Cancer | Human LNCaP prostate cancer xenograft mice | Significantly reduced tumor volume and weight. nih.gov | Decreased Ki67, ERK1/2 activities, and vessel density; reduced VEGF and PlGF, increased sFlt-1. nih.gov |

| Hepatocellular Carcinoma | H22 hepatoma-bearing mice | Inhibited tumor growth in a time- and dose-dependent manner. nih.govfrontiersin.org | Reduced cell proliferation, decreased angiogenesis, and induced tumor cell apoptosis. nih.govfrontiersin.org Downregulated AT1 receptor mRNA, upregulated AT2 and Mas receptors. nih.gov |

| Nasopharyngeal Carcinoma | Human nasopharyngeal carcinoma xenografts and cell lines | Suppressed cell proliferation and migration; reduced tumor growth and vessel density. aacrjournals.org | Mediated by Mas receptor; inhibited p44/42 MAPK and p38 MAPK phosphorylation; reduced VEGF and PlGF. aacrjournals.org |

Pro-cancer effects

Despite the predominant anti-cancer profile, some studies have reported contradictory, pro-tumorigenic roles for Angiotensin (1-7). frontiersin.orgfrontiersin.org These findings highlight the complexity of the peptide's function and suggest its effects can be highly context-dependent. frontiersin.orgfrontiersin.org

The most cited example of a pro-cancer effect comes from studies on renal cell carcinoma. Research has shown that Angiotensin (1-7) can promote the migration and invasion of human renal cell carcinoma cells. frontiersin.orgfrontiersin.org This effect was found to be dependent on the Mas receptor and mediated through the activation of the Akt signaling pathway. frontiersin.orgfrontiersin.org This observation stands in contrast to the anti-proliferative and anti-metastatic effects seen in many other cancer types. frontiersin.orgresearchgate.net

The reasons for these discrepancies are not fully understood but may relate to differences in the expression levels of various renin-angiotensin system components (like ACE, ACE2, and different angiotensin receptors) in different cancer tissues, variations in experimental methodologies, or distinct downstream signaling pathways being activated in specific cancer types. frontiersin.orgfrontiersin.org For example, while Angiotensin (1-7) generally opposes the actions of the pro-tumorigenic peptide Angiotensin II, the balance and interplay between these two peptides and their respective receptors can vary significantly between different malignancies. frontiersin.orgnih.gov These conflicting reports underscore the need for further investigation to fully elucidate the mechanisms that determine whether Angiotensin (1-7) will act to suppress or promote tumor progression in a given cancer. frontiersin.orgfrontiersin.org

| Cancer Type | Experimental Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| Renal Cell Carcinoma | Human renal cell carcinoma cells | Promoted migration and invasion of cancer cells. frontiersin.orgfrontiersin.org | Dependent on Mas receptor-induced Akt activation. frontiersin.orgfrontiersin.org |

Research Methodologies and Models in Angiotensin 1 7 Studies

In Vitro Studies (e.g., Cell Culture, Isolated Tissues)

In vitro research has been fundamental in elucidating the cellular and molecular mechanisms of Angiotensin (1-7) (Ang-(1-7)). These studies often utilize cell cultures and isolated tissues to investigate the direct effects of the peptide, independent of systemic influences. For instance, in glial cell cultures, Ang-(1-7) has been shown to attenuate lipopolysaccharide-induced increases in nitric oxide production, demonstrating an anti-inflammatory action at the cellular level. nih.gov This effect is mediated through its receptor, Mas. nih.gov

Studies on isolated adipocytes, as well as cardiac and renal tissues from male mice, have revealed that Ang-(1-7) can improve mitochondrial dynamics, ultrastructure, and function. nih.gov Furthermore, in cultured rat dopaminergic neurons, Ang-(1-7) prevented the detrimental effects of Angiotensin II on mitochondrial dynamics through an anti-inflammatory, interleukin-10-mediated mechanism. nih.gov Research on isolated arteries, such as mesenteric, coronary, and pulmonary arteries from spontaneously hypertensive rats (SHR), has demonstrated that Ang-(1-7) induces dose-dependent relaxation. nih.gov This vasodilatory effect was found to be mediated by the Mas receptor and the nitric oxide-cGMP-PKG signaling pathway. nih.gov

Animal Models of Disease

Animal models are indispensable for understanding the physiological and pathophysiological roles of Ang-(1-7) in various diseases. These models allow for the investigation of the peptide's effects in a complex biological system, providing insights that are more directly translatable to human conditions.

Models of Hypertension (e.g., Spontaneously Hypertensive Rats, Fructose-fed Rats)

Spontaneously hypertensive rats (SHR) are a widely used genetic model of hypertension. In SHR, Ang-(1-7) has been shown to have a blood pressure-lowering effect. physiology.orgahajournals.org Short-term infusion of Ang-(1-7) did not significantly alter baseline mean arterial pressure, but long-term infusion resulted in a gradual decrease in blood pressure. ahajournals.org This depressor response was attenuated by the Ang-(1-7) antagonist A-779. ahajournals.org In another study, infusion of Ang-(1-7) into SHR for two weeks caused a sustained reduction in plasma vasopressin concentration, which was associated with increased urinary excretion of prostaglandin (B15479496) E2 and 6-keto-prostaglandin F1α, leading to diuresis and natriuresis in the initial days of treatment. physiology.org

Fructose-fed rats serve as a model for insulin (B600854) resistance and mild hypertension. nih.govphysiology.org In this model, chronic treatment with Ang-(1-7) significantly reduced the mild hypertension. nih.govphysiology.org This was accompanied by improvements in cardiac remodeling, including reduced heart-to-body weight ratio, myocyte diameter, and fibrosis. nih.govphysiology.org

| Model | Key Findings with Ang-(1-7) | References |

| Spontaneously Hypertensive Rats (SHR) | Long-term infusion causes a gradual decrease in blood pressure. | ahajournals.org |

| Reduces plasma vasopressin and increases urinary prostaglandins (B1171923), leading to diuresis and natriuresis. | physiology.org | |

| Induces relaxation in isolated mesenteric, coronary, and pulmonary arteries. | nih.gov | |

| Fructose-fed Rats | Reduces mild hypertension. | nih.govphysiology.org |

| Improves cardiac remodeling by reducing hypertrophy and fibrosis. | nih.govphysiology.org | |

| Improves insulin sensitivity and reduces triglyceride levels. | diabetesjournals.orgportlandpress.com |

Models of Heart Failure (HF-rEF, HF-pEF)

Animal models have been crucial in exploring the therapeutic potential of Ang-(1-7) in heart failure. In a mouse model of heart failure with preserved ejection fraction (HFpEF), induced by a high-fat diet and L-NAME, Ang-(1-7) treatment for four weeks improved diastolic function. scholaris.caahajournals.org This was evidenced by reductions in isovolumetric relaxation time, left ventricular end-diastolic pressure, and the time constant of isovolumetric relaxation (Tau). scholaris.caahajournals.org Furthermore, Ang-(1-7) attenuated cardiac hypertrophy in this model. ahajournals.org

Another mouse model of HFpEF, induced by a continuous low-dose infusion of Angiotensin II, also demonstrated the development of left ventricular diastolic dysfunction without an increase in blood pressure or left ventricular hypertrophy. physiology.org While this study established the model, it did not test the effects of Ang-(1-7). However, it provides a relevant model for future investigations into the peptide's efficacy.

Models of Cardiometabolic Syndrome and Diabetes

The fructose-fed rat is a well-established model of the metabolic syndrome. diabetesjournals.org Chronic treatment with Ang-(1-7) in these rats led to lower body weight, reduced total fat mass, and decreased serum triglycerides. diabetesjournals.org It also improved glucose tolerance and insulin sensitivity. diabetesjournals.org These beneficial metabolic effects were also observed with short-term treatment, even without weight loss. diabetesjournals.org

In Zucker diabetic fatty rats, a model of type 2 diabetes and nephropathy, chronic administration of Ang-(1-7) reduced circulating triglycerides, proteinuria, and systolic blood pressure, while restoring creatinine (B1669602) clearance. physiology.org The peptide also mitigated oxidative stress and reduced the expression of pro-inflammatory markers in the kidney. physiology.org In db/db mice, another model of type 2 diabetes, Ang-(1-7) treatment improved cardiac hypertrophy and myocardial fibrosis, and reduced cardiac triacylglycerol accumulation and lipotoxicity, which contributed to the improvement of diastolic dysfunction. ahajournals.org

| Model | Key Findings with Ang-(1-7) | References |

| Fructose-fed Rats | Lowers body weight, fat mass, and triglycerides; improves glucose tolerance and insulin sensitivity. | diabetesjournals.org |

| Improves insulin signaling in liver, skeletal muscle, and adipose tissue. | portlandpress.com | |

| Zucker Diabetic Fatty Rats | Reduces triglycerides, proteinuria, and blood pressure; restores creatinine clearance; reduces renal oxidative stress and inflammation. | physiology.org |

| db/db Mice | Improves cardiac hypertrophy and fibrosis; reduces cardiac lipotoxicity; improves diastolic dysfunction. | ahajournals.org |

| Akita and eNOS-/- Mice (Diabetic Retinopathy) | Oral administration of Lactobacillus expressing Ang-(1-7) reduced retinal capillary loss and inflammation. | arvojournals.org |

Models of Neurocognitive Disorders (e.g., Age-related Cognitive Decline, Alzheimer's, Parkinson's, Schizophrenia)